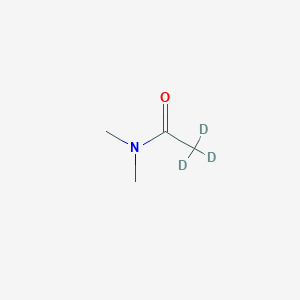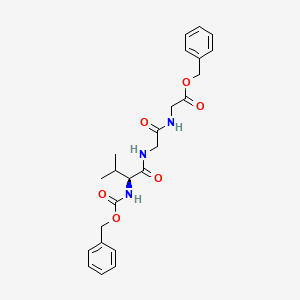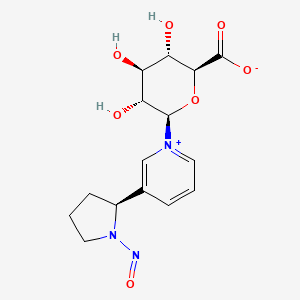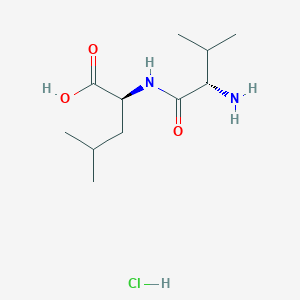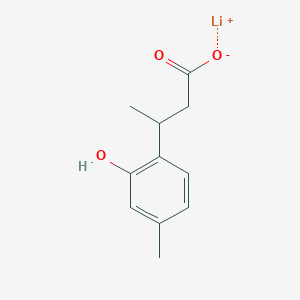
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate
Vue d'ensemble
Description
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is a chemical compound with the CAS Number: 1803588-65-9 . It is used in scientific research due to its unique properties, making it ideal for various applications, including drug delivery systems and catalysis.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H14O3.Li/c1-7-3-4-9 (10 (12)5-7)8 (2)6-11 (13)14;/h3-5,8,12H,6H2,1-2H3, (H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.16 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Applications De Recherche Scientifique
Recovery from Salt Lake Brine
Research by Wang et al. (2019) focused on recovering lithium ions from salt lake brine using a fluoride-free ionic liquid as a co-extraction reagent, achieving an extraction efficiency of 99.23%. This indicates the potential for efficient lithium recovery in environments with high Mg/Li ratios Wang et al., 2019.
Extraction with Double Ionic Liquids
Polymerization and Material Formation
Photoinitiated Polymerization
Fairbanks et al. (2009) explored the use of a water-soluble lithium acylphosphinate salt for rapid polymerization of PEG-diacrylate monomers into hydrogels, demonstrating high viability during direct encapsulation of cells. This research highlights the application of lithium compounds in photopolymerization, providing a method for the encapsulation of living cells in biomimetic materials Fairbanks et al., 2009.
Lithium Ion Solvation and Characterization
Solvation in Room-Temperature Ionic Liquids
Umebayashi et al. (2007) conducted a study on the solvation structure of lithium ions in room-temperature ionic liquids, revealing insights into the coordination and solvation behavior of lithium ions. This work contributes to a deeper understanding of lithium ion interactions in various solvents and applications Umebayashi et al., 2007.
Lithium Ion Sensing and Monitoring
Fluorescent Chemosensor for Lithium Ion Sensing
Citterio et al. (2007) reported on a novel optical sensor approach for lithium ion determination, based on the design and synthesis of lithium fluoroionophore and its application to an optode. This sensor shows high selectivity and pH independence, offering a promising tool for monitoring lithium concentrations in clinical settings Citterio et al., 2007.
Mécanisme D'action
Propriétés
IUPAC Name |
lithium;3-(2-hydroxy-4-methylphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.Li/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14;/h3-5,8,12H,6H2,1-2H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZQAURVHLSAOS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1)C(C)CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



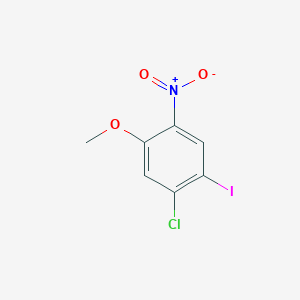

![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)
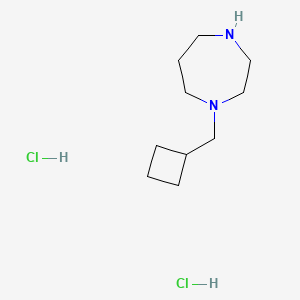


![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)

![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
